molecular formula C21H19ClN6 B2377149 (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946349-81-1

(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine

Cat. No.: B2377149
CAS No.: 946349-81-1
M. Wt: 390.88
InChI Key: SNBRDTJWUGKFMZ-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pteridine ring system, which is known for its biological significance, and a phenylethylamine moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the phenylethylamine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis is achieved by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural similarity to biologically active molecules makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine
  • 2,2′-Bipyridyl
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a pteridine ring and a phenylethylamine moiety

Properties

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c1-14-13-16(22)7-8-17(14)26-20-18-19(24-12-11-23-18)27-21(28-20)25-10-9-15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBRDTJWUGKFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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